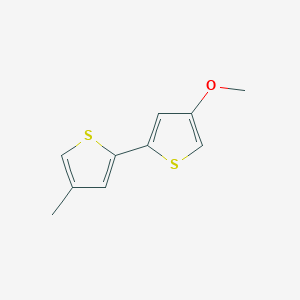

4-Methoxy-4'-methyl-2,2'-bithiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El 4-Metoxi-4'-metil-2,2'-bitiofeno es un compuesto orgánico con la fórmula molecular C10H10OS2. Pertenece a la clase de derivados de tiofeno, que son conocidos por sus diversas aplicaciones en varios campos, como la ciencia de los materiales, la química medicinal y la electrónica orgánica . Los derivados de tiofeno se caracterizan por un anillo de cinco miembros que contiene un átomo de azufre, y exhiben una amplia gama de propiedades biológicas y químicas .

Métodos De Preparación

La síntesis de 4-Metoxi-4'-metil-2,2'-bitiofeno se puede lograr a través de varias rutas sintéticas. Un método común involucra la reacción de acoplamiento de Suzuki-Miyaura, que es una reacción de formación de enlaces carbono-carbono catalizada por metales de transición ampliamente utilizada . Esta reacción normalmente emplea reactivos de boro y catalizadores de paladio en condiciones suaves y tolerantes a los grupos funcionales . Otro método implica la reacción de condensación de derivados de ácido tioglicólico con ésteres acetilénicos α,β en condiciones básicas para generar derivados de ácido tiofeno carboxílico .

Análisis De Reacciones Químicas

El 4-Metoxi-4'-metil-2,2'-bitiofeno experimenta varias reacciones químicas, incluyendo oxidación, reducción y reacciones de sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de litio y aluminio . Las reacciones de sustitución a menudo involucran halogenación o alquilación utilizando reactivos como bromo o haluros de alquilo . Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados, pero generalmente incluyen derivados de tiofeno modificados con grupos funcionales alterados .

Aplicaciones en investigación científica

El 4-Metoxi-4'-metil-2,2'-bitiofeno tiene numerosas aplicaciones en investigación científica. En la ciencia de los materiales, se utiliza en el desarrollo de semiconductores orgánicos, transistores de efecto de campo orgánico (OFET) y diodos orgánicos emisores de luz (OLED) debido a sus excelentes propiedades electrónicas . En química medicinal, los derivados de tiofeno se exploran por su potencial como agentes anticancerígenos, antiinflamatorios y antimicrobianos . Además, el 4-Metoxi-4'-metil-2,2'-bitiofeno se utiliza en la fabricación de sensores y biosensores para detectar diversos analitos biológicos y químicos .

Aplicaciones Científicas De Investigación

4-Methoxy-4’-methyl-2,2’-bithiophene has numerous scientific research applications. In material science, it is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) due to its excellent electronic properties . In medicinal chemistry, thiophene derivatives are explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents . Additionally, 4-Methoxy-4’-methyl-2,2’-bithiophene is utilized in the fabrication of sensors and biosensors for detecting various biological and chemical analytes .

Mecanismo De Acción

El mecanismo de acción del 4-Metoxi-4'-metil-2,2'-bitiofeno implica su interacción con objetivos moleculares y vías específicas. En la electrónica orgánica, su estructura conjugada permite un transporte de carga y una luminiscencia eficientes, lo que lo hace adecuado para su uso en dispositivos optoelectrónicos . En aplicaciones biológicas, la interacción del compuesto con los componentes celulares puede conducir a varios efectos farmacológicos, aunque los objetivos moleculares y las vías exactas involucradas pueden variar según la aplicación específica .

Comparación Con Compuestos Similares

El 4-Metoxi-4'-metil-2,2'-bitiofeno se puede comparar con otros derivados de tiofeno, como el 4,4'-dimetoxi-3,3'-bitiofeno y la 4-metoxi-2-metilanilina . Estos compuestos comparten características estructurales similares, pero difieren en sus grupos funcionales y propiedades electrónicas. La singularidad del 4-Metoxi-4'-metil-2,2'-bitiofeno radica en su patrón de sustitución específico, que imparte características electrónicas y químicas distintas .

Propiedades

Número CAS |

189148-33-2 |

|---|---|

Fórmula molecular |

C10H10OS2 |

Peso molecular |

210.3 g/mol |

Nombre IUPAC |

2-(4-methoxythiophen-2-yl)-4-methylthiophene |

InChI |

InChI=1S/C10H10OS2/c1-7-3-9(12-5-7)10-4-8(11-2)6-13-10/h3-6H,1-2H3 |

Clave InChI |

ONQRTQFCXRTKMV-UHFFFAOYSA-N |

SMILES canónico |

CC1=CSC(=C1)C2=CC(=CS2)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Anilino-5H-[1,2,4]triazino[5,6-b]indol-5-ol](/img/structure/B12577568.png)

![8-{[tert-Butyl(diphenyl)silyl]oxy}oct-4-en-1-ol](/img/structure/B12577573.png)

![Benzoyl chloride, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-](/img/structure/B12577578.png)

![3-Acetyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B12577612.png)

![3-({2-Oxo-2-[(pentylcarbamoyl)amino]ethyl}disulfanyl)-N-(pentylcarbamoyl)propanamide](/img/structure/B12577616.png)

![1,1',1'',1'''-{1,4-Phenylenebis[(ethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetrabenzene](/img/structure/B12577621.png)

![Diethyl [2-(3,4-dimethoxyphenyl)ethenyl]phosphonate](/img/structure/B12577626.png)